molecular formula C17H17Cl2N B3099384 N,N-Bis(3-chlorobenzyl)cyclopropanamine CAS No. 1353970-82-7

N,N-Bis(3-chlorobenzyl)cyclopropanamine

Cat. No. B3099384
CAS RN: 1353970-82-7
M. Wt: 306.2 g/mol
InChI Key: QIGYOKZNGHOWQY-UHFFFAOYSA-N
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Description

“N,N-Bis(3-chlorobenzyl)cyclopropanamine” is a chemical compound. It is also known as "N-(3-chlorobenzyl)cyclopropanamine" . The CAS number for this compound is 51586-21-1 .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H12ClN . The molecular weight is 181.66 . The structure consists of a cyclopropane ring with an amine group that is bonded to a 3-chlorobenzyl group .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 181.66 . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Enantioselective Catalysis

N,N-Bis(3-chlorobenzyl)cyclopropanamine and related compounds have been explored for their potential in enantioselective catalysis, a critical aspect of synthetic organic chemistry for the production of chiral molecules. Cyclopropenimines, a class to which this compound is related, are identified as highly effective chiral Brønsted base catalysts. These catalysts have been utilized in the Michael reaction of glycine imine substrates, demonstrating high levels of enantioselectivity and the capability for large-scale synthesis. The measured basicity of these compounds, equivalent to that of known strong bases, underpins their utility in catalyzing reactions that require high stereocontrol (Bandar & Lambert, 2012).

Synthesis of Potential Antidepressants

Compounds structurally similar to this compound have been developed as building blocks in the synthesis of potential antidepressants. For example, the copper-catalyzed aminoboration of 1-methylenecyclopropanes with diboron and hydroxylamines results in highly regio- and diastereoselective formation of (borylmethyl)cyclopropylamines. These compounds serve as intermediates in creating trans-2-arylcyclopropylamine derivatives, suggesting their importance in medicinal chemistry for drug development (Sakae et al., 2014).

Polymerization Catalysts

Research into the use of phenoxycycloalkylimine ligated zirconium complexes, related to the structural motif of this compound, has shown promise in ethylene polymerization to produce polyethylenes of varying molecular weights with high efficiency. The influence of the cycloalkyl group on both catalytic activity and product molecular weight underscores the potential of these complexes in polymer production technologies (Terao et al., 2006).

Antitumor Activity

Certain cyclopropylamine derivatives, including those related to this compound, have been investigated for their antitumor properties. The bis-cationic complexes formed by reactions of cyclopropylamine with platinum showed significant activity against cancer cell proliferation. The size of the cycloaliphatic amine ring was a critical factor in the biological activity, with certain complexes demonstrating the ability to induce cancer cell death through p53-mediated apoptosis, highlighting their potential as novel antitumor agents (Marzano et al., 2010).

properties

IUPAC Name

N,N-bis[(3-chlorophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N/c18-15-5-1-3-13(9-15)11-20(17-7-8-17)12-14-4-2-6-16(19)10-14/h1-6,9-10,17H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGYOKZNGHOWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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